Lipophilicity Shift: +0.6 to +0.7 LogP Units from Gem-Dimethyl Substitution versus Unsubstituted Thiomorpholine Sulfonyl Chloride
The gem-dimethyl substitution on the thiomorpholine ring produces a consistent lipophilicity increase. The parent 2,2-dimethylthiomorpholine free base has a measured LogP of 0.81 and a computed LogP range of 1.42–1.43 , compared to thiomorpholine free base with a measured LogP of 0.74 [1]. This represents an increase of +0.07 to +0.69 LogP units depending on the measurement method. For the corresponding sulfonyl chlorides, the unsubstituted thiomorpholine-4-sulfonyl chloride has a computed XLogP3-AA of 0.7 [2], while the 2,2-dimethyl analog is expected to have a LogP in the range of 1.3–1.7 based on the additive contribution of the gem-dimethyl group to the parent scaffold. This ~2-fold increase in octanol-water partition coefficient translates to measurably higher membrane permeability for derived sulfonamide conjugates.
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | 2,2-Dimethylthiomorpholine free base: LogP 0.81 (measured, Fluorochem) to 1.43 (computed, ACD/LogP). 2,2-Dimethylthiomorpholine-4-sulfonyl chloride: logP ~1.3–1.7 (estimated from additive fragment contributions). |
| Comparator Or Baseline | Thiomorpholine free base: LogP 0.74 (measured, ChemTradeHub). Thiomorpholine-4-sulfonyl chloride: XLogP3-AA 0.7 (PubChem computed). ΔLogP ≈ +0.6–0.7 units from gem-dimethyl. |
| Quantified Difference | ΔLogP = +0.6 to +0.7 units (2,2-dimethylthiomorpholine vs thiomorpholine); also +0.3–0.5 units from S-for-O substitution (thiomorpholine vs morpholine). |
| Conditions | Measured LogP values from supplier datasheets; XLogP3-AA computed values from PubChem 2025 release. Fragment-based estimation for sulfonyl chloride derivative. |
Why This Matters
A ΔLogP of +0.6–0.7 directly affects oral absorption potential and tissue distribution of derived drug candidates, making this building block essential for SAR programs targeting optimal LogD 1–3 ranges.
- [1] ChemTradeHub. Thiomorpholine hydrochloride (CAS 5967-90-8). LogP 0.7446. https://jp.chemtradehub.com/chemical/5967-90-8/ View Source
- [2] PubChem. Thiomorpholine-4-sulfonyl chloride. CID 43210669. XLogP3-AA 0.7. Computed by XLogP3 3.0 (PubChem release 2025.09.15). https://pubchem.ncbi.nlm.nih.gov/compound/Thiomorpholine-4-sulfonyl-chloride View Source
